molecular formula C18H22BN3O3 B14780926 6-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide

6-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide

Cat. No.: B14780926
M. Wt: 339.2 g/mol
InChI Key: WKJFUFQGXORIHL-UHFFFAOYSA-N
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Description

6-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide is a complex organic compound that features a pyridazine ring, a boronate ester group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide typically involves multiple steps. One common method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated pyridazine under palladium catalysis . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form a boronic acid.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.

    Reduction: Lithium aluminum hydride or sodium borohydride in an appropriate solvent.

    Substitution: Halogenating agents or nucleophiles under various conditions.

Major Products

    Oxidation: Formation of boronic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or substituted aromatic compounds.

Scientific Research Applications

6-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in biochemical assays and drug design. The pyridazine ring can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide is unique due to its combination of a pyridazine ring, boronate ester, and carboxamide group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H22BN3O3

Molecular Weight

339.2 g/mol

IUPAC Name

6-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide

InChI

InChI=1S/C18H22BN3O3/c1-12-6-11-15(22-21-12)16(23)20-14-9-7-13(8-10-14)19-24-17(2,3)18(4,5)25-19/h6-11H,1-5H3,(H,20,23)

InChI Key

WKJFUFQGXORIHL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)C3=NN=C(C=C3)C

Origin of Product

United States

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